Cas no 142744-27-2 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-)
![1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl- structure](https://it.kuujia.com/scimg/cas/142744-27-2x500.png)
142744-27-2 structure
Nome del prodotto:1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-
1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-
- 1,3-benzenediamine, N~1~-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N~3~-phenyl-
- 3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitro-3-N-phenylbenzene-1,3-diamine
- N-[2-(5-Dimethylaminomethyl-furan-2-ylmethylsulfanyl)-ethyl]-4,6-dinitro-N''-phenyl-benzene-1,3-diamine
- BRN 5840026
- N~1~-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-4,6-dinitro-N~3~-phenylbenzene-1,3-diamine
- CHEMBL108163
- 142744-27-2
- DTXSID20931625
- BDBM50004662
- 1,3-Benzenediamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-4,6-dinitro-N'-phenyl-
-
- Inchi: InChI=1S/C22H25N5O5S/c1-25(2)14-17-8-9-18(32-17)15-33-11-10-23-19-12-20(24-16-6-4-3-5-7-16)22(27(30)31)13-21(19)26(28)29/h3-9,12-13,23-24H,10-11,14-15H2,1-2H3
- Chiave InChI: GXKOKBLWYHLOTL-UHFFFAOYSA-N
- Sorrisi: CN(CC1=CC=C(CSCCNC2=CC(NC3=CC=CC=C3)=C([N+]([O-])=O)C=C2[N+]([O-])=O)O1)C
Proprietà calcolate
- Massa esatta: 471.15785
- Massa monoisotopica: 471.15764
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 625
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 157
- XLogP3: 5.3
Proprietà sperimentali
- Densità: 1.364
- Punto di ebollizione: 621.1°Cat760mmHg
- Punto di infiammabilità: 329.4°C
- Indice di rifrazione: 1.677
- PSA: 126.72
1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl- Letteratura correlata
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
142744-27-2 (1,3-Benzenediamine,N1-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-4,6-dinitro-N3-phenyl-) Prodotti correlati
- 138745-78-5(4-(pyridin-3-yl)butan-2-ol)
- 874787-98-1(N-butyl-4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-nitrobenzene-1-sulfonamide)
- 2172224-91-6(8-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-8-azabicyclo3.2.1octane-3-carboxylic acid)
- 1692740-64-9(5-fluoro-1-phenyl-1H-pyrazol-4-amine)
- 2138130-09-1(3-Furancarboxylic acid, 2-cyclobutyl-5-(1,1-dimethylpropyl)-)
- 944897-49-8((5-Methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride)
- 5145-65-3(1H-Pyrrole, 1-benzoyl-)
- 1251699-47-4(4-tert-butyl-N-methyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide)
- 1542737-60-9(3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine)
- 10361-83-8(samarium trinitrate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
